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Abstract

Nelonemdaz (formerly Neu2000) is a novel, multi-target neuroprotective agent designed to
mitigate the complex cascade of neuronal injury following ischemic stroke. This technical guide
provides an in-depth overview of the core neuroprotective mechanisms of Nelonemdaz,
supported by a comprehensive summary of preclinical and clinical trial data. Detailed
experimental protocols and visual representations of key pathways are included to facilitate a
thorough understanding of its therapeutic potential. Nelonemdaz exhibits a dual-action
mechanism, functioning as both a selective antagonist of the N-methyl-D-aspartate (NMDA)
receptor subunit 2B (NR2B) and a potent free radical scavenger.[1][2][3] This dual functionality
allows it to address two primary drivers of cell death in ischemic stroke: excitotoxicity and
oxidative stress.[1][2] Preclinical studies in various animal models of stroke have demonstrated
significant neuroprotective effects, and clinical trials have investigated its safety and efficacy in
patients undergoing endovascular thrombectomy.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex
series of pathophysiological events leading to neuronal death and subsequent neurological
deficits. Two of the most critical pathways in this neurotoxic cascade are glutamate-induced
excitotoxicity, primarily mediated by the overactivation of NMDA receptors, and reperfusion-
induced oxidative stress from the generation of reactive oxygen species (ROS).[1][2] Despite
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decades of research, the development of effective neuroprotective agents has been
challenging. Nelonemdaz, a derivative of aspirin and sulfasalazine, was developed as a multi-
target drug to simultaneously address these key injury mechanisms.[1][4] Its unique properties
as a moderate NR2B-selective NMDA receptor antagonist and a potent spin-trapping agent
offer a promising therapeutic strategy for acute ischemic stroke.[2]

Core Neuroprotective Mechanisms of Nelonemdaz

Nelonemdaz's neuroprotective effects stem from its ability to concurrently inhibit excitotoxicity
and oxidative stress.

NMDA Receptor Antagonism

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA
receptors, resulting in a massive influx of calcium ions (Ca?*) into neurons.[1] This calcium
overload triggers a cascade of detrimental intracellular processes, including the activation of
proteases, lipases, and nucleases, ultimately leading to necrotic and apoptotic cell death.
Nelonemdaz selectively targets the NR2B subunit of the NMDA receptor, offering a more
targeted approach than non-selective NMDA antagonists.[1][3][4] This selectivity is crucial as it
is thought to reduce the risk of psychotomimetic side effects associated with broader NMDA
receptor inhibition.[3] By selectively blocking the NR2B subunit, Nelonemdaz mitigates the
excessive Caz* influx, thereby preventing the downstream neurotoxic cascade.

Free Radical Scavenging

The restoration of blood flow after a period of ischemia, known as reperfusion, paradoxically
leads to a burst of reactive oxygen species (ROS), including superoxide radicals, hydroxyl
radicals, and peroxynitrite.[1][3] This oxidative stress damages cellular components such as
lipids, proteins, and DNA, contributing significantly to delayed neuronal death. Nelonemdaz
functions as a potent spin-trapping agent, effectively neutralizing these harmful free radicals.[2]
[3] This antioxidant property helps to preserve the integrity of the blood-brain barrier and
reduce the overall inflammatory response in the ischemic penumbra.[4]
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Figure 1: Dual neuroprotective mechanism of Nelonemdaz.

Preclinical Evidence

The neuroprotective efficacy of Nelonemdaz has been demonstrated in various preclinical

models of ischemic stroke.

In Vivo Models: Transient Middle Cerebral Artery
Occlusion (MCAO)

The transient MCAO model in rodents is a widely used experimental paradigm that mimics the
ischemia-reperfusion injury seen in human stroke.

e Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

o Surgical Procedure: Anesthesia is induced with isoflurane. A midline cervical incision is made
to expose the common carotid artery (CCA), external carotid artery (ECA), and internal
carotid artery (ICA). The ECA s ligated, and a nylon monofilament with a silicon-coated tip is
inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery
(MCA). After a defined period of occlusion (typically 60-120 minutes), the filament is
withdrawn to allow for reperfusion.
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o Drug Administration: Nelonemdaz or placebo is typically administered intravenously at the
time of reperfusion or shortly after.

e Outcome Measures: Neurological deficit scores are assessed at various time points post-
MCADO. Infarct volume is measured 24-48 hours after MCAO using 2,3,5-triphenyltetrazolium
chloride (TTC) staining or magnetic resonance imaging (MRI).

. Nelonemdaz- Percentage
Study Parameter Control (Vehicle)
Treated Improvement
Data not consistently
] o reported as a single
Infarct Volume (mm3) Varies by study Significantly reduced i
value across public
sources
Data not consistently
Neurological Deficit ) Significantly lower reported as a single
Higher scores .
Score scores value across public

sources

Note: Specific quantitative values for infarct volume reduction and neurological score
improvement in preclinical studies are not consistently available in the aggregated public
search results. Primary research articles should be consulted for this detailed data.

In Vitro Models: Cultured Neuronal Cells

In vitro studies using cultured neurons provide a controlled environment to investigate the
direct neuroprotective effects of Nelonemdaz against excitotoxicity and oxidative stress.

o NMDA-Induced Excitotoxicity:

o Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for

several days.

o Experimental Procedure: Cultures are exposed to a toxic concentration of NMDA (e.g.,
100-300 pM) for a short duration (e.g., 30 minutes) in the presence or absence of varying
concentrations of Nelonemdaz.
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o Outcome Measure: Cell viability is assessed 24 hours later using assays such as the
lactate dehydrogenase (LDH) release assay or the MTT assay.

o Oxidative Stress Models:

o Experimental Procedure: Cultured neurons are exposed to pro-oxidants like hydrogen
peroxide (H202) or undergo oxygen-glucose deprivation/reperfusion (OGD/R) to induce
oxidative stress, with and without Nelonemdaz treatment.

o Outcome Measure: Cell viability is measured, and levels of reactive oxygen species can
be quantified using fluorescent probes.

The free radical scavenging capacity of Nelonemdaz has been quantified using various in vitro

assays.
e DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

o Methodology: A solution of DPPH (a stable free radical) is mixed with different
concentrations of Nelonemdaz. The reduction of DPPH is measured
spectrophotometrically by the decrease in absorbance at a specific wavelength (typically
517 nm).

o Results: Nelonemdaz demonstrates dose-dependent DPPH radical scavenging activity.
o Hydroxyl Radical (*OH) Scavenging Assay:

o Methodology: Hydroxyl radicals are generated via the Fenton reaction (Fe2* + H203z). The
ability of Nelonemdaz to scavenge these radicals is often measured using electron spin
resonance (ESR) spectroscopy with a spin-trapping agent.

o Results: Nelonemdaz effectively scavenges hydroxyl radicals.

Note: Specific IC50 values for Nelonemdaz in these assays are not consistently available in
the aggregated public search results and would require access to primary research
publications.

Clinical Development and Efficacy
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Nelonemdaz has undergone several clinical trials to evaluate its safety and efficacy in acute
ischemic stroke patients.

Phase Il SONIC Trial

The SONIC (Safety and Optimal Neuroprotection of Neu2000 in Acute Ischemic Stroke With
Recanalization) trial was a randomized, double-blind, placebo-controlled Phase Il study.[1]

o Patient Population: 208 patients with acute ischemic stroke due to large-artery occlusion in
the anterior circulation who were eligible for endovascular reperfusion therapy within 8 hours
of symptom onset.[1][4]

o Treatment Groups: Patients were randomized to receive placebo, low-dose Nelonemdaz
(2750 mg total), or high-dose Nelonemdaz (5250 mg total).[1][4] The first dose was
administered before thrombus retrieval, followed by twice-daily infusions for five days.[1]

e Primary Outcome: The proportion of patients with a modified Rankin Scale (mRS) score of O-
2 at 12 weeks.[1][4]

Low-Dose High-Dose
Outcome
Placebo (n=70) Nelonemdaz Nelonemdaz P-value
Measure
(n=71) (n=67)
mRS 0-2 at 12
54.1% (33/61) 61.5% (40/65) 63.2% (36/57) 0.5578
weeks
Favorable shift in
mRS (cOR, 90% - 1.55 (0.92-2.60)  1.61 (0.94-2.76) -
Cl)
Barthel Index
43.6% (24) 54.8% (34) 63.0% (34) 0.1264

>90 at 12 weeks

cOR: common Odds Ratio; Cl: Confidence Interval. Data from the full analysis set.[1]

While the primary endpoint did not reach statistical significance, a trend towards a favorable
shift in MRS scores was observed in the Nelonemdaz treatment groups without significant
adverse events.[1]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1678020?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://www.ahajournals.org/doi/10.1161/STROKEAHA.122.039649
https://www.benchchem.com/product/b1678020?utm_src=pdf-body
https://www.benchchem.com/product/b1678020?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://www.ahajournals.org/doi/10.1161/STROKEAHA.122.039649
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://www.ahajournals.org/doi/10.1161/STROKEAHA.122.039649
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://www.benchchem.com/product/b1678020?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9586831/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Patient Screening
(Acute Ischemic Stroke, LVO, <8h)

Randomization (1:1:1)

Low-Dose Nelonemdaz
(2750 mg)

Drug Infusion (pre-ERT + 5 days)

High-Dose Nelonemdaz
(5250 mg)

Placebo Group

Primary Outcome Assessment
(MRS at 12 weeks)

Click to download full resolution via product page

Figure 2: Workflow of the Phase Il SONIC clinical trial.

Phase lll RODIN Trial

The RODIN (Rescue on Reperfusion Damage in Cerebral Infarction by Nelonemdaz) trial was
a multicenter, double-blind, placebo-controlled Phase Il study.[3][5]

« Patient Population: 496 patients with acute ischemic stroke (NIHSS score >8) due to
intracranial large vessel occlusion in the anterior circulation, eligible for endovascular
thrombectomy within 12 hours of stroke onset.[3][5][6]

e Treatment Groups: Patients were randomized to receive Nelonemdaz (total of 5,250 mg
over 5 days) or a matching placebo.[3][6]

¢ Primary Endpoint: A favorable shift in the mRS score at 12 weeks.[5]
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Outcome Measure Placebo Nelonemdaz

Favorable shift in mRS at 12

0.95 (0.69-1.31)
weeks (COR, 95% CI)

Median mRS at 12 weeks

2 (1-4) 2 (1-4)
(IQR)
mRS 0 at 12 weeks 18.2% 18.1%
Infarct Volume at 24h (mL,

. 38 42

median)
Symptomatic Intracranial

0.9% 2.7%

Hemorrhage

cOR: common Odds Ratio; Cl: Confidence Interval; IQR: Interquartile Range.[5]

The RODIN trial did not meet its primary efficacy endpoint, showing no significant difference in
the distribution of MRS scores at 12 weeks between the Nelonemdaz and placebo groups.[5]

Post-Hoc Analysis and Future Directions

A post-hoc analysis of pooled data from the SONIC and RODIN trials suggested a potential
benefit of Nelonemdaz when administered very early, specifically within 70 minutes of
emergency room arrival.[7] This finding has led to the planning of a new global Phase llI trial,
RENEW, to investigate the efficacy of Nelonemdaz in this hyperacute treatment window.

Safety and Tolerability

Across multiple clinical trials, Nelonemdaz has demonstrated a favorable safety profile.[1][2]
Unlike some non-selective NMDA receptor antagonists, Nelonemdaz has not been associated
with significant psychotomimetic or other serious adverse effects.[3]

Conclusion

Nelonemdaz is a multi-target neuroprotective agent with a well-defined dual mechanism of
action that addresses both excitotoxicity and oxidative stress, two key pathological processes
in ischemic stroke. While preclinical studies have shown promising neuroprotective effects,
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large-scale Phase lll clinical trials have not yet demonstrated a significant clinical benefit in the
broader stroke patient population. However, post-hoc analyses suggest that a therapeutic
window may exist for hyperacute administration. The ongoing and future clinical trials will be
critical in determining the ultimate role of Nelonemdaz in the treatment of acute ischemic
stroke. Its favorable safety profile and multi-target approach continue to make it a compound of
significant interest to the stroke research and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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